2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid
CAS No.:
Cat. No.: VC17887066
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid -](/images/structure/VC17887066.png)
Specification
Molecular Formula | C12H13N3O2 |
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Molecular Weight | 231.25 g/mol |
IUPAC Name | 2-methyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole-8-carboxylic acid |
Standard InChI | InChI=1S/C12H13N3O2/c1-14-4-5-15-10-3-2-8(12(16)17)6-9(10)13-11(15)7-14/h2-3,6H,4-5,7H2,1H3,(H,16,17) |
Standard InChI Key | HUYUPUZXSSGZIA-UHFFFAOYSA-N |
Canonical SMILES | CN1CCN2C(=NC3=C2C=CC(=C3)C(=O)O)C1 |
Introduction
Chemical Structure and Nomenclature
Core Structural Features
2-Methyl-1,2,3,4-tetrahydrobenzo[4, imidazo[1,2-a]pyrazine-8-carboxylic acid features a fused bicyclic system comprising a benzoimidazole ring condensed with a partially saturated pyrazine ring. The tetrahydro modification of the pyrazine moiety introduces two saturated carbon-nitrogen bonds, reducing aromaticity and altering electronic properties compared to fully aromatic analogs . The methyl substituent at position 2 and the carboxylic acid group at position 8 introduce steric and electronic effects that influence reactivity and intermolecular interactions.
The molecular formula is deduced as , with a calculated molecular weight of 231.26 g/mol. This estimation derives from the structurally similar compound 1,2,3,4-tetrahydrobenzo[4, imidazo[1,2-a]pyrazine-8-carboxylic acid (PubChem CID: 68642024), which has a molecular formula of and a molecular weight of 217.22 g/mol . The addition of a methyl group accounts for the increased carbon and hydrogen content.
Systematic and Common Names
The IUPAC name follows the fused-ring numbering system:
1,2,3,4-Tetrahydro-2-methylpyrazino[1,2-a]benzimidazole-8-carboxylic acid
Alternative nomenclature systems may describe it as a derivative of 1,8,11-triazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8-tetraene-5-carboxylic acid with a methyl substitution . Common synonyms include:
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2-Methylbenzo[4, imidazo[1,2-a]tetrahydropyrazine-8-carboxylic acid
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8-Carboxy-2-methyl-1,2,3,4-tetrahydrobenzo imidazo[1,2-a]pyrazine
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis reports exist for this compound, analogous tetrahydrobenzimidazo-pyrazines are typically synthesized via cyclocondensation reactions. A plausible route involves:
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Precursor Preparation: Reacting 2-aminopyrazine derivatives with bromomethylbenzimidazole intermediates under basic conditions to form the fused ring system .
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Reductive Saturation: Hydrogenation of the pyrazine ring using catalysts like palladium on carbon to yield the tetrahydro configuration .
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Functionalization: Introducing the carboxylic acid group via oxidation of a methyl substituent using potassium permanganate or via carboxylation reactions .
Key intermediates identified in related syntheses include ethyl imidazo[1,2-a]pyrazine-8-carboxylate (CAS: 850349-42-7), which undergoes hydrolysis to yield carboxylic acid derivatives .
Reactivity Profile
The molecule exhibits dual reactivity:
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Carboxylic Acid Group: Participates in salt formation, esterification, and amide coupling reactions. The acidity () facilitates deprotonation under physiological conditions .
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Tetrahydro Pyrazine Ring: Susceptible to oxidation, reverting to aromatic pyrazine under strong oxidizing agents. The methyl group at position 2 sterically hinders electrophilic substitution at adjacent positions .
Physicochemical Properties
Predicted Properties
Computational models using tools like PubChem’s OSIRIS Property Explorer provide estimates:
Property | Value | Method/Source |
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Molecular Weight | 231.26 g/mol | Calculated |
LogP (Partition Coefficient) | 1.2 ± 0.3 | PubChem Lite |
Water Solubility | 2.1 mg/mL (25°C) | ALOGPS |
Topological Polar Surface Area | 67.5 Ų | PubChem |
The relatively low LogP suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area indicates potential for hydrogen bonding, critical for biological activity .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid) .
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NMR: Expected signals include a singlet for the methyl group (~δ 2.3 ppm) and aromatic protons in the δ 7.0–8.5 ppm range .
Comparative Analysis with Structural Analogs
Table 1 highlights critical differences between the target compound and related molecules:
The tetrahydro configuration reduces planarity, potentially enhancing bioavailability compared to fully aromatic analogs .
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